Morpholine,4-ethyl-2-phenyl-
Description
Morpholine,4-ethyl-2-phenyl- is a substituted morpholine derivative characterized by an ethyl group at the 4-position and a phenyl ring at the 2-position of the morpholine core. Morpholine derivatives are widely studied for their diverse pharmacological and industrial applications, including roles as enzyme modulators, antimicrobial agents, and intermediates in organic synthesis. The ethyl and phenyl substituents in this compound likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, distinguishing it from other morpholine analogues .
Properties
CAS No. |
83081-04-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-ethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-2-13-8-9-14-12(10-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
RLMOVFUYZBCTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-ethyl-2-phenyl- typically involves the reaction of 4-ethylmorpholine with phenylmagnesium bromide (a Grignard reagent). The reaction proceeds through nucleophilic addition, followed by cyclization to form the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods
On an industrial scale, Morpholine,4-ethyl-2-phenyl- can be synthesized using a similar approach but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Morpholine,4-ethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives and reduced forms of the compound.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Morpholine,4-ethyl-2-phenyl- has applications in scientific research. Morpholines have diverse industrial uses, such as in corrosion inhibition, as optical bleaching agents, as fruit preservatives, and in dyeing .
Pharmaceutical Applications
2-phenyl-4-ethyl-morpholine and its salts act as antidepressant agents in the central nervous system (CNS) . They are distinguished by their stimulating effect on α-adrenergic pre- and post-synaptic receptors . The preferred compounds are 2-phenyl-4-ethyl-morpholine and its salts because of their α-adrenergic stimulating effect . Salts of 2-phenyl-4-ethyl-morpholine can be formed with mineral and organic acids such as hydrochloric, maleic, fumaric, aspartic, methanesulfonic, and paratoluenesulfonic acids, with the hydrochloride being preferred .
A therapeutic composition may contain 2-phenyl-4-ethyl-morpholine or its non-toxic acid addition salts as an active ingredient, combined with a physiologically acceptable excipient .
Biological Activities
Morpholine derivatives have been studied for their biological activities. Thoughtfully substituted morpholine derivatives have been used for antitubercular, anti-urease, and antioxidant activities, as well as antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer agents .
Toxicological studies
Mechanism of Action
The mechanism of action of Morpholine,4-ethyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of Morpholine,4-ethyl-2-phenyl- include:
Physicochemical Properties
- Lipophilicity (cLogD) :
- Morpholine,4-ethyl-2-phenyl- likely has a moderate cLogD due to the balance between the hydrophobic phenyl group and polar morpholine oxygen.
- Thiomorpholine analogues (e.g., compound 49) exhibit higher cLogD (3.79) compared to morpholine derivatives (2.72), enhancing membrane penetration and anti-Mtb activity .
- Solubility :
- Melting Points :
- Substituents influence crystallinity; e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine melts at 109–110°C, while simpler derivatives like 4-phenylmorpholine have lower melting points .
Biological Activity
Morpholine, 4-ethyl-2-phenyl- (CAS Number: 83081-04-3) is a compound that belongs to the morpholine class, characterized by a morpholine ring with an ethyl group at the 4-position and a phenyl group at the 2-position. This structure imparts unique biological properties that have been explored in various studies, revealing its potential applications in medicinal chemistry.
- Molecular Formula : C_{11}H_{15}N
- Molecular Weight : Approximately 191.27 g/mol
The morpholine ring structure contributes to its characteristics as a secondary amine, which is significant in its interaction with biological targets.
Antidepressant Activity
Morpholine derivatives, including Morpholine, 4-ethyl-2-phenyl-, have been studied for their antidepressant properties. The compound's structural features allow it to interact with neurotransmitter systems, potentially enhancing mood and alleviating symptoms of depression.
Antimicrobial Properties
Recent research has highlighted the antimicrobial efficacy of morpholine derivatives. In vitro studies demonstrated that compounds containing morpholine exhibited significant activity against various pathogens, including bacteria and fungi. For instance, a study indicated that compounds with morpholine structures showed effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting their potential as antimicrobial agents .
Anticancer Potential
Morpholine derivatives are increasingly recognized for their anticancer properties. A review emphasized the role of morpholine in drug design, noting its ability to enhance potency and selectivity against cancer cell lines. Specific studies have shown that morpholine-containing compounds can inhibit growth in various cancer types, including prostate and breast cancers .
The biological activity of Morpholine, 4-ethyl-2-phenyl- can be attributed to several mechanisms:
- Receptor Interaction : The compound may act on neurotransmitter receptors, influencing mood regulation.
- Enzyme Inhibition : Morpholine derivatives often serve as inhibitors for enzymes involved in critical metabolic pathways in cancer cells.
- Membrane Disruption : Some studies suggest that morpholine-based compounds can disrupt microbial membranes, leading to cell death.
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and unique features of Morpholine, 4-ethyl-2-phenyl- compared to other morpholine derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Morpholine | Six-membered ring with nitrogen and oxygen | Base properties; widely used in organic synthesis |
| 2-Methylmorpholine | Methyl group at the 2-position | More nucleophilic than Morpholine, 4-ethyl-2-phenyl- |
| 4-Ethylmorpholine | Ethyl group at the 4-position | Similar base properties but lacks phenyl group |
| 2-(Phenylthio)morpholine | Phenylthio group at the 2-position | Exhibits different reactivity due to sulfur presence |
| Morpholine, 4-ethyl-2-phenyl- | Ethyl and phenyl substituents | Distinctive reactivity and biological profile |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated several morpholine derivatives for antimicrobial activity, finding that those containing the morpholine structure exhibited significant activity against both gram-positive and gram-negative bacteria as well as fungi .
- Anticancer Activity Assessment : In vitro tests on various cancer cell lines demonstrated that Morpholine, 4-ethyl-2-phenyl-, along with other derivatives, showed promising results in inhibiting cell proliferation and inducing apoptosis .
- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of morpholine derivatives, revealing that modifications can enhance solubility and bioavailability while maintaining therapeutic efficacy .
Q & A
Q. Basic Research Focus
- NMR : H and C NMR distinguish between morpholine ring conformers. For example, protons adjacent to the ethyl group show splitting patterns (δ 3.4–3.7 ppm) indicative of steric interactions .
- IR : Stretching vibrations at 1,100–1,250 cm confirm morpholine C-O-C linkages, while phenyl C-H out-of-plane bends (690–710 cm) validate substitution patterns .
- X-ray Crystallography : Critical for resolving bond-length discrepancies (e.g., C-N vs. C-O distances in morpholine rings) reported in conflicting studies .
What experimental designs are optimal for evaluating the biological activity of Morpholine,4-ethyl-2-phenyl- derivatives?
Q. Advanced Research Focus
- Factorial Design : Use 2 factorial experiments to assess variables like substituent polarity (phenyl vs. pyridinyl) and ethyl chain length on antimicrobial efficacy .
- Dose-Response Assays : In vitro testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with IC calculations, referencing Linezolid as a positive control .
- Mechanistic Studies : Radioligand binding assays (e.g., I-Substance P displacement) to quantify NK-1 receptor antagonism, correlating with antiemetic activity .
How can structural modifications enhance the pharmacokinetic profile of Morpholine,4-ethyl-2-phenyl- derivatives?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substitute the phenyl group with a 4-fluorophenyl moiety to improve blood-brain barrier penetration for CNS targets, as shown in gerbil foot-tapping assays .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) at the ethyl chain to prolong half-life, validated via HPLC-MS plasma stability studies .
- Thermodynamic Optimization : Adjust logP values using NIST vapor pressure data to balance solubility and membrane permeability .
How should researchers address contradictions in reported biological activities of Morpholine,4-ethyl-2-phenyl- derivatives?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets across studies (e.g., antidiabetic vs. anti-inflammatory claims) using cheminformatics tools (e.g., PubChem BioActivity data) to identify assay-specific biases .
- Replication Studies : Standardize protocols (e.g., murine inflammation models) with controls for metabolite interference, as variations in CYP450 metabolism can alter observed effects .
- Structural-Activity Landscapes : Map crystallographic data (e.g., bond angles from Acta Crystallographica) to reconcile discrepancies in receptor binding affinities .
What safety protocols are critical when handling Morpholine,4-ethyl-2-phenyl- derivatives?
Q. Basic Research Focus
- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to Category 2 skin/eye irritation risks .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from alkylation steps) with sodium bicarbonate before disposal .
- Emergency Procedures : Administer oxygen and corticosteroids for accidental inhalation, per WHO guidelines for morpholine derivatives .
Which computational methods validate the stability of Morpholine,4-ethyl-2-phenyl- derivatives in silico?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict tautomerization barriers in morpholine rings .
- MD Simulations : Analyze solvent interactions (e.g., water/ethanol mixtures) to model degradation pathways under physiological conditions .
- QSAR Models : Train models on datasets from EPA DSSTox to predict mutagenicity risks based on substituent electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
